![molecular formula C15H20N4O4 B2488423 Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235306-39-4](/img/structure/B2488423.png)
Methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of structurally related piperidine derivatives often involves innovative methodologies that enable the introduction of functional groups at specific positions on the piperidine ring. Techniques such as one-pot oxidative decarboxylation-beta-iodination of amino acids have been employed to synthesize 2,3-disubstituted pyrrolidines and piperidines, highlighting the versatility of these methods in constructing complex piperidine frameworks with precise substituent patterns (Boto et al., 2001).
Molecular Structure Analysis
The molecular and crystal structures of related compounds, such as various hydroxy derivatives of hydropyridine, have been elucidated using X-ray diffraction analysis. These studies reveal the significant influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals, providing insight into the structural characteristics that might be shared by methyl 4-((2-oxo-2-(pyridin-3-ylamino)acetamido)methyl)piperidine-1-carboxylate (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Reactions involving the functionalization of piperidine derivatives, such as the retro-Claisen reaction leading to specific organic salts, demonstrate the reactivity of the piperidine ring and its potential to undergo a variety of chemical transformations. These reactions not only expand the chemical space of piperidine derivatives but also offer pathways to synthesize compounds with potential inhibitory activities against specific enzymes (Lahmidi et al., 2023).
Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
This compound is utilized in the synthesis of oxindoles through palladium-catalyzed C-H functionalization, showcasing its role in innovative organic synthesis techniques. The methodology employs Buchwald's and Hartwig's methodologies, contributing to medicinal chemistry, especially as a serine palmitoyl transferase enzyme inhibitor (Magano et al., 2014).
Polymer Science
In polymer science, the compound is explored for its ability to be anchored to polymers via an amide bond, creating functionalized analogs. This process is significant in catalysis, demonstrated by its efficiency in the acetylation reaction of 1-methyl cyclohexanol compared to standard DMAP. The study also highlights the influence of the polymer type, spacer, loading, and temperature on the reaction's efficiency, shedding light on the microenvironment's role in such processes (Guendouz, Jacquier, & Verducci, 1988).
Insecticide Research
In the field of agrochemistry, derivatives of this compound demonstrate significant insecticidal activity, particularly against the cowpea aphid. The study suggests that the structure-activity relationship of these compounds can be optimized for enhanced aphidicidal activities, marking a potential advancement in eco-friendly pest control solutions (Bakhite et al., 2014).
Cardiovascular Research
In cardiovascular research, nitriles derived from similar structural analogs have been synthesized and investigated for their cardiovascular activity and electrochemical oxidation. This highlights the compound's potential utility in developing cardiovascular therapeutic agents, showcasing its relevance in drug discovery and development (Krauze et al., 2004).
Mechanism of Action
Safety and Hazards
Without specific toxicity data, it’s difficult to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety precautions should be taken when handling and storing it.
Future Directions
properties
IUPAC Name |
methyl 4-[[[2-oxo-2-(pyridin-3-ylamino)acetyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-23-15(22)19-7-4-11(5-8-19)9-17-13(20)14(21)18-12-3-2-6-16-10-12/h2-3,6,10-11H,4-5,7-9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJIOEHKHGCUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(CC1)CNC(=O)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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